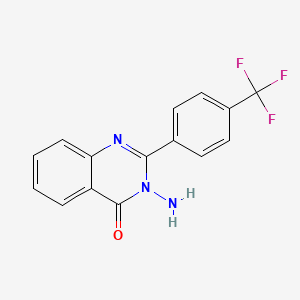
3-Amino-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one is a quinazolinone derivative known for its diverse biological activities. Quinazolinones are a class of heterocyclic compounds that have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one typically involves the reaction of 4-(trifluoromethyl)aniline with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-nitrenes, which can further react intramolecularly with aryl rings.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Substitution: The amino group and the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azepines, while substitution reactions can produce a range of functionalized quinazolinone derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, disrupting essential cellular processes . The compound’s anticancer effects may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Another quinazolinone derivative with similar biological activities.
4-(Trifluoromethyl)aniline: A precursor in the synthesis of the target compound.
Anthranilic Acid: Another precursor used in the synthesis.
Uniqueness
3-Amino-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one stands out due to the presence of the trifluoromethyl group, which enhances its lipophilicity and potentially its biological activity . This structural feature may contribute to its unique pharmacological profile compared to other quinazolinone derivatives .
Propiedades
Fórmula molecular |
C15H10F3N3O |
|---|---|
Peso molecular |
305.25 g/mol |
Nombre IUPAC |
3-amino-2-[4-(trifluoromethyl)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)10-7-5-9(6-8-10)13-20-12-4-2-1-3-11(12)14(22)21(13)19/h1-8H,19H2 |
Clave InChI |
WHCVLTDEYOGMBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


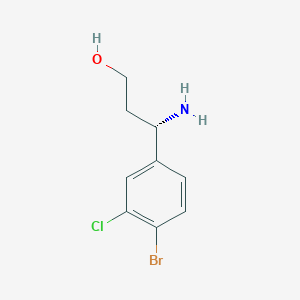
![3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13085407.png)
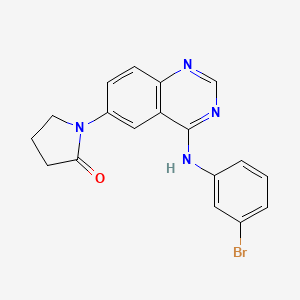
amine](/img/structure/B13085429.png)
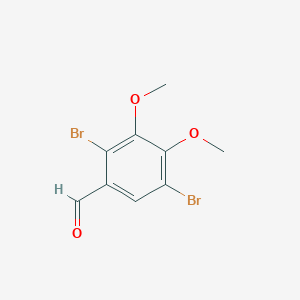
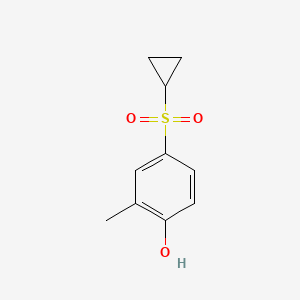
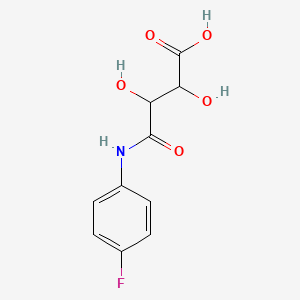
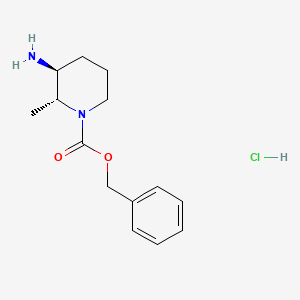
![Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B13085461.png)


![Methyl 2'-(2,4-difluorophenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13085469.png)
![7-Bromobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13085473.png)

